Tris(heptane-3,5-dionato-O,O')iron
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Overview
Description
Tris-(heptane-3,5-dionato-o,o’)iron is a coordination compound with the molecular formula C21H36FeO6. It is a metal-organic complex where iron is coordinated with three heptane-3,5-dionato ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tris-(heptane-3,5-dionato-o,o’)iron typically involves the reaction of iron salts with heptane-3,5-dione in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Fe}^{3+} + 3 \text{C}7\text{H}{12}\text{O}_2 \rightarrow \text{Fe(C}7\text{H}{12}\text{O}_2)_3 ]
The reaction mixture is usually heated and stirred to facilitate the formation of the complex. After the reaction is complete, the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of Tris-(heptane-3,5-dionato-o,o’)iron follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tris-(heptane-3,5-dionato-o,o’)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes with different ligands, while reduction may produce iron(II) complexes.
Scientific Research Applications
Tris-(heptane-3,5-dionato-o,o’)iron has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other metal-organic complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tris-(heptane-3,5-dionato-o,o’)iron involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The ligands can also participate in various chemical interactions, influencing the overall reactivity of the complex. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Tris-(2,2,6,6-tetramethyl-heptane-3,5-dionato-o,o’)iron: Similar in structure but with different substituents on the ligands.
Tris-(acetylacetonato-o,o’)iron: Another iron complex with acetylacetonate ligands.
Tris-(benzoylacetonato-o,o’)iron: An iron complex with benzoylacetonate ligands.
Uniqueness
Tris-(heptane-3,5-dionato-o,o’)iron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The heptane-3,5-dionato ligands provide a unique steric and electronic environment around the iron center, influencing its behavior in various chemical reactions and applications.
Properties
CAS No. |
25459-79-4 |
---|---|
Molecular Formula |
C21H36FeO6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(Z)-5-hydroxyhept-4-en-3-one;iron |
InChI |
InChI=1S/3C7H12O2.Fe/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/b3*6-5-; |
InChI Key |
KWKAZAQYBWXFOI-YFTRRBBBSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.[Fe] |
Canonical SMILES |
CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Fe] |
Origin of Product |
United States |
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